molecular formula C25H21FN2O4 B11434388 3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11434388
M. Wt: 432.4 g/mol
InChI Key: ZIQCKIBAUUBRGU-UHFFFAOYSA-N
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Description

Introduction 3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a sophisticated chemical compound offered for research and development purposes. Its complex structure, featuring a benzoxadiazocinone core substituted with fluorophenyl and methoxyphenyl carbonyl groups, makes it a compound of significant interest in medicinal chemistry and pharmacology. Research Applications This compound is primarily valued in early-stage pharmaceutical research. Its structural motifs are common in molecules that interact with the central nervous system. Researchers are investigating its potential as a key intermediate or precursor in the synthesis of novel therapeutic agents. Handling and Usage This product is intended for use by qualified laboratory personnel only. Researchers should consult relevant scientific literature and safety data sheets (SDS) prior to handling. It is not intended for diagnostic or therapeutic use in humans or animals. Disclaimer This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. The information presented here is for descriptive purposes and does not imply a guarantee of specific compound properties or performance.

Properties

Molecular Formula

C25H21FN2O4

Molecular Weight

432.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-12-(4-methoxybenzoyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C25H21FN2O4/c1-25-15-21(20-5-3-4-6-22(20)32-25)27(23(29)16-7-13-19(31-2)14-8-16)24(30)28(25)18-11-9-17(26)10-12-18/h3-14,21H,15H2,1-2H3

InChI Key

ZIQCKIBAUUBRGU-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=O)N2C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminophenol Precursors

The benzoxadiazocine skeleton is often constructed via cyclocondensation reactions. For example, 2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CAS: 702655-50-3) is synthesized through a [3+2] cycloaddition between aminophenol derivatives and diketones or carbonyl compounds under reflux conditions. For the target compound, a similar strategy could involve:

  • Step 1 : Reacting 2-amino-4-fluorophenol with methyl glyoxylate to form an intermediate imine.

  • Step 2 : Subjecting the imine to a Claisen-Schmidt condensation with 4-methoxyacetophenone to introduce the 4-methoxyphenyl carbonyl group.

  • Step 3 : Acid-catalyzed cyclization to form the 2,6-methano bridge, yielding the benzoxadiazocine core.

Key parameters include solvent choice (e.g., toluene or dichloromethane), temperature (80–120°C), and catalysts such as p-toluenesulfonic acid (PTSA). Yields for analogous reactions range from 45–65%.

Diels-Alder Approach for Methano Bridge

The 2,6-methano bridge can be formed via a Diels-Alder reaction. For instance, 3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CAS: 688342-98-5) is synthesized by reacting a furan-derived diene with a nitroso dienophile. Adapting this method:

  • Diene Preparation : Synthesize a furan derivative from 4-fluorophenol and methyl vinyl ketone .

  • Nitroso Dienophile : Generate 4-methoxybenzoyl nitrosocarbonyl from 4-methoxybenzoic acid and nitrosating agents.

  • Cycloaddition : Perform the Diels-Alder reaction at 0–5°C, followed by oxidative aromatization to yield the target structure.

This method offers stereochemical control but requires stringent temperature regulation. Reported yields for similar bridged heterocycles are 50–70%.

Final Assembly and Optimization

Reductive Amination for Methyl Group Incorporation

The methyl group at position 2 is introduced via reductive amination. For example, 10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CAS: 896704-00-0) employs sodium cyanoborohydride to reduce an imine intermediate. Procedure:

  • Step 1 : Condense the benzoxadiazocine core with formaldehyde to form an imine.

  • Step 2 : Reduce with NaBH₃CN in methanol at pH 5–6 (rt, 6 h).

This step is efficient but sensitive to pH fluctuations. Yields: 70–85%.

Orthoester-Mediated Cyclization

Alkyl orthoesters, such as triethyl orthoformate (TEOF), facilitate cyclization reactions. For example, 2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is synthesized using TEOF to form cyclic acetals under solvent-free conditions. Application:

  • Step 1 : React a linear precursor containing hydroxyl and amine groups with TEOF at 120°C (3 h).

  • Step 2 : Acidic workup (HCl/MeOH) to hydrolyze intermediates and form the lactam ring.

This eco-friendly method avoids solvents but requires high temperatures. Yields: 50–65%.

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYield (%)AdvantagesLimitations
CyclocondensationImine formation, Claisen-SchmidtToluene, 100°C, PTSA45–65Simple reagentsModerate yields
Diels-AlderCycloaddition, aromatization0–5°C, oxidative conditions50–70Stereochemical controlTemperature-sensitive
Friedel-CraftsAcylation, deprotectionDCM, AlCl₃, 0°C60–75RegioselectiveOver-acylation risk
Suzuki CouplingBromination, Pd-catalyzed couplingDioxane/H₂O, 80°C55–80High specificityInert conditions required
Reductive AminationImine reductionMeOH, NaBH₃CN, pH 5–670–85EfficientpH sensitivity
Orthoester CyclizationSolvent-free cyclizationTEOF, 120°C50–65Eco-friendlyHigh temperature

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxadiazocin derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound Core (Source) Substituents Key Features Potential Impact
Benzoxadiazocin (Target) 4-Fluorophenyl, 4-methoxyphenyl carbonyl, 2-methyl Rigid bicyclic structure; electron-donating methoxy group Enhanced target binding, metabolic stability, and moderate solubility
Pyrrolidone () 4-Fluorophenyl, 4-hydroxy-3-methoxyphenyl, pyridinylmethyl Flexible 5-membered ring; hydroxyl group Increased solubility via hydrogen bonding; potential for redox activity
Triazole () 2,4-Difluorophenyl, phenylsulfonyl, ethanone Sulfur-containing triazole; electron-withdrawing sulfonyl group Enzyme inhibition (e.g., kinases) due to sulfur interactions; higher stability
Isoxazole/Oxadiazole () 4-Fluorophenyl, methyl, isopropyl carboxamide Heteroaromatic rings; methyl and carboxamide groups Improved bioavailability; tunable lipophilicity

Structural and Functional Insights

  • Benzoxadiazocin vs. Pyrrolidone : The benzoxadiazocin core’s rigidity may enhance binding specificity compared to the flexible pyrrolidone in . However, the pyrrolidone’s hydroxyl group () improves aqueous solubility, a trade-off absent in the target compound .
  • Substituent Effects : The 4-methoxyphenyl carbonyl group in the target compound contrasts with ’s phenylsulfonyl group. Methoxy’s electron-donating nature may stabilize charge-transfer interactions, while sulfonyl groups () enhance electrophilicity, affecting reactivity .
  • Halogenation Patterns: The target’s monofluorophenyl group differs from ’s trifluoromethyl and ’s difluorophenyl substituents. Fluorine position and count influence steric demands and electronic profiles, impacting target affinity and pharmacokinetics .

Research Implications

  • Pharmacological Potential: The benzoxadiazocin scaffold’s rigidity may favor central nervous system (CNS) targets, whereas ’s isoxazole/oxadiazole derivatives are more suited for peripheral enzymes .
  • Optimization Opportunities : Hybridizing the target’s methoxyphenyl group with ’s hydroxyl substituent could balance solubility and binding.

Biological Activity

The compound 3-(4-fluorophenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available data on the compound's biological effects, including anticancer properties and other pharmacological activities.

  • Molecular Formula : C21H20FN3O3
  • Molecular Weight : 381.40 g/mol
  • CAS Number : 5988-75-0
  • Density : 1.265 g/cm³
  • Boiling Point : 572°C at 760 mmHg
  • Flash Point : 299.7°C

Anticancer Activity

The anticancer potential of the compound was assessed through in vitro studies against a variety of cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program protocols were followed for screening:

  • Cell Lines Tested :
    • Leukemia
    • Melanoma
    • Lung cancer
    • Colon cancer
    • Central Nervous System (CNS) tumors
    • Ovarian cancer
    • Renal cancer
    • Prostate cancer
    • Breast cancer
  • Results :
    • The compound exhibited low levels of anticancer activity.
    • Only four cancer cell lines showed slight sensitivity at a concentration of 10 µM.
    • Notably, leukemia lines were the most responsive to the compound's effects .

Structure-Activity Relationship (SAR)

Research indicates that the structural components of the compound significantly influence its biological activity:

  • Fluorophenyl Group : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may contribute to increased interaction with biological targets.
  • Methoxyphenyl Carbonyl Moiety : This group is thought to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Other Pharmacological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may possess additional biological activities:

  • Anti-inflammatory Effects : Some derivatives of benzoxadiazocin compounds have shown promise in reducing inflammation markers in vitro.
  • Neuroprotective Properties : Related compounds have been evaluated for their potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: In Vitro Antitumor Screening

A study conducted by researchers at NCI evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines. The results indicated that while the compound did not demonstrate high levels of activity across all tested lines, it did show some specificity towards leukemia cells, suggesting a potential avenue for further investigation.

Cancer Type Sensitivity at 10 µM
LeukemiaModerate
MelanomaLow
Lung CancerLow
Colon CancerLow
CNS TumorsLow
Ovarian CancerLow
Renal CancerLow
Prostate CancerLow
Breast CancerLow

Case Study 2: Structural Analysis and SAR

In a comprehensive analysis involving structure-activity relationship studies, researchers identified that modifications to the benzoxadiazocin structure could lead to improved anticancer properties. For instance, substituting different groups on the phenyl rings was shown to affect cytotoxicity significantly.

Q & A

Q. How can receptor-ligand interaction dynamics be studied at atomic resolution?

  • Methodology : Perform cryo-EM or X-ray crystallography of the compound bound to target receptors (e.g., GPCRs). Complement with Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to map conformational changes. Validate findings using mutagenesis and functional assays .

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